molecular formula C15H23NO5S B13896700 L-Valine Allyl Ester Tosylate Salt

L-Valine Allyl Ester Tosylate Salt

Cat. No.: B13896700
M. Wt: 329.4 g/mol
InChI Key: HSIRKDASFUCGOZ-UHFFFAOYSA-N
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Description

4-methylbenzenesulfonic acid;prop-2-enyl (2S)-2-amino-3-methylbutanoate is a chemical compound with a complex structure that combines elements of sulfonic acids and amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylbenzenesulfonic acid;prop-2-enyl (2S)-2-amino-3-methylbutanoate typically involves the reaction of 4-methylbenzenesulfonic acid with prop-2-enyl (2S)-2-amino-3-methylbutanoate under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs while maintaining high purity standards .

Chemical Reactions Analysis

Types of Reactions

4-methylbenzenesulfonic acid;prop-2-enyl (2S)-2-amino-3-methylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

4-methylbenzenesulfonic acid;prop-2-enyl (2S)-2-amino-3-methylbutanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methylbenzenesulfonic acid;prop-2-enyl (2S)-2-amino-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methylbenzenesulfonic acid;prop-2-enyl (2S)-2-amino-3-methylbutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H23NO5S

Molecular Weight

329.4 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;prop-2-enyl 2-amino-3-methylbutanoate

InChI

InChI=1S/C8H15NO2.C7H8O3S/c1-4-5-11-8(10)7(9)6(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h4,6-7H,1,5,9H2,2-3H3;2-5H,1H3,(H,8,9,10)

InChI Key

HSIRKDASFUCGOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCC=C)N

Origin of Product

United States

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